2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Description
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is a synthetic amine derivative featuring a methoxy-substituted phenyl group and a 1,3,5-trimethylpyrazole moiety linked via an ethanamine backbone. Its molecular formula is C₁₆H₂₃N₃O, with a molecular weight of 285.38 g/mol. The compound’s structure combines aromatic and heterocyclic components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-16(13(2)19(3)18-12)11-17-9-8-14-6-5-7-15(10-14)20-4/h5-7,10,17H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFCLFZHYYSKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethanamine Backbone: The ethanamine backbone can be introduced via a reductive amination reaction, where the pyrazole derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the ethanamine derivative is reacted with a methoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ethanamine backbone, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxyphenyl halides, ethanamine derivatives, basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole- and ethanamine-containing derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Key Structural and Functional Comparisons
*LogP values estimated via computational methods or inferred from analogs.
†Predicted using similar substituent contributions.
‡Based on structural resemblance to psychoactive ethanamine derivatives.
Key Findings from Comparative Analysis
Structural Variations and Lipophilicity :
- The trimethylpyrazole group in the target compound enhances lipophilicity (LogP ~2.1) compared to simpler analogs like N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine (LogP 1.16) . This difference may improve membrane permeability but reduce aqueous solubility.
- Replacement of the trimethylpyrazole with an ethylpyrazole (as in [(1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine) slightly lowers LogP (1.8), suggesting reduced steric hindrance .
Functional Group Impact: The 3-methoxyphenyl group is a shared feature with Methoxetamine, a dissociative anesthetic. This moiety is associated with serotonin receptor modulation in related compounds .
Regulatory and Safety Considerations :
- Methoxetamine’s classification as a controlled substance highlights the regulatory scrutiny of 3-methoxyphenyl ethanamine derivatives. While the target compound’s status is unconfirmed, structural parallels warrant caution in handling and application .
Synthetic Accessibility :
- The trimethylpyrazole moiety is synthetically accessible via methods described for related amines, such as reductive amination of 1,3,5-trimethylpyrazole-4-carbaldehyde with ethanamine precursors .
Biological Activity
The compound 2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a methoxyphenyl group and a trimethylpyrazole moiety. The structural complexity of this compound suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. A study reported IC50 values for related compounds in the low micromolar range (0.08–12.07 mM), demonstrating their efficacy against various cancer cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.08 | Tubulin |
| Compound B | 12.07 | Tumor cells |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit LPS-induced TNF-alpha release and reduce microglial activation in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of pyrazole derivatives often involve interactions with specific proteins and pathways:
- Tubulin Inhibition : Compounds like this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics.
- Inflammation Pathways : The compound may inhibit key signaling pathways involved in inflammation, such as MAPK pathways, which are crucial for TNF-alpha production .
Case Studies
Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for antifungal activity against phytopathogenic fungi. Some exhibited moderate to excellent activity compared to standard treatments .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications at specific positions significantly influenced their biological activity.
Q & A
What are the recommended synthetic routes for 2-(3-methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogs with pyrazole-methylamine scaffolds are prepared by reacting halogenated precursors (e.g., chloro-sulfonamides) with substituted ethanamines in ethanol under reflux, yielding products at 27–33% efficiency . To optimize yields:
- Use excess amine (2–3 equivalents) to drive the reaction.
- Employ catalysts like DIPEA or molecular sieves to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to terminate at peak conversion.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify key signals:
- 3-Methoxyphenyl: Aromatic protons (δ 6.7–7.2 ppm), methoxy group (δ 3.8–3.9 ppm).
- Pyrazole-methyl groups: Singlets for N-methyl (δ 2.1–2.4 ppm) and C-methyl (δ 1.9–2.0 ppm).
- Ethylamine chain: Methylene protons adjacent to nitrogen (δ 2.6–3.0 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching theoretical mass (C17H23N3O: 285.18 g/mol). Fragmentation patterns should align with cleavage at the amine or methoxy groups .
What are the known biological targets and activities associated with this compound?
Methodological Answer:
Structurally related compounds (e.g., E-55888) modulate serotonin receptors or enzymes like N-myristoyltransferase, suggesting potential neuropharmacological or antiparasitic applications . To identify targets:
- Perform radioligand binding assays for serotonin receptors (5-HT1A/2A).
- Screen against kinase or transferase libraries using fluorescence polarization.
- Evaluate antimicrobial activity via MIC assays against Gram+/− bacteria .
How does the substitution pattern on the pyrazole and methoxyphenyl moieties influence target binding affinity?
Methodological Answer:
- Pyrazole Methyl Groups : Trimethylation enhances lipophilicity, improving blood-brain barrier penetration. Replacements (e.g., ethyl) may alter steric hindrance at the binding site.
- Methoxy Position : Para-substitution on phenyl rings (vs. meta) increases electron density, affecting π-π stacking with aromatic residues in receptors.
- Ethylamine Linker : Extending the chain (e.g., propylamine) can probe binding pocket depth. Use molecular docking (AutoDock Vina) and QSAR models to predict modifications .
What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Dose Selection : Conduct dose-ranging studies (10–100 mg/kg) in rodents to establish linear kinetics.
- Sampling Times : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 h post-administration.
- Analytical Method : Develop a validated LC-MS/MS protocol (LOQ ≤ 1 ng/mL) using deuterated internal standards.
- Metabolite Profiling : Use high-resolution MS to identify phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
How can researchers mitigate low yields or undesired byproducts during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., over-alkylated amines or unreacted intermediates).
- Optimization Strategies :
- Switch solvents (e.g., DMF for polar intermediates, THF for non-polar).
- Add scavengers (e.g., polymer-bound isocyanates to trap excess amines).
- Adjust temperature (lower for selectivity, higher for faster kinetics).
- Scale-Up : Use flow chemistry for consistent mixing and heat transfer .
What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Exposure Control : Monitor airborne particles via HEPA filters. Avoid skin contact (risk of irritation; wash with soap/water if exposed) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in flame-resistant containers .
How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Harmonization : Cross-reference GHS classifications from multiple SDS (e.g., acute oral toxicity LD50 ranges).
- In Silico Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate LC50/EC50.
- Experimental Validation : Conduct acute toxicity assays (OECD 423) in rodents, comparing results to literature .
What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Extraction : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates.
- Chromatography : C18 column (2.1 × 50 mm, 1.7 μm), gradient elution (0.1% formic acid in H2O/MeCN).
- Detection : MRM transitions on a triple quadrupole MS (e.g., m/z 286→154 for quantification) .
How can computational chemistry aid in optimizing this compound’s pharmacological profile?
Methodological Answer:
- Docking Studies : Simulate binding to serotonin receptors (PDB: 5V54) using Schrödinger Suite.
- ADMET Prediction : Calculate logP (2.5–3.5), solubility (≥50 μM), and CYP inhibition (e.g., CYP2D6) with ADMETlab.
- Free Energy Perturbation : Predict binding affinity changes for methyl/ethoxy substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
